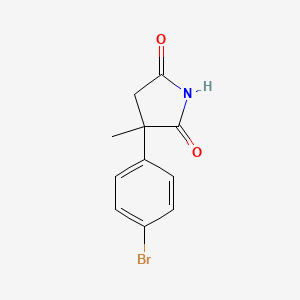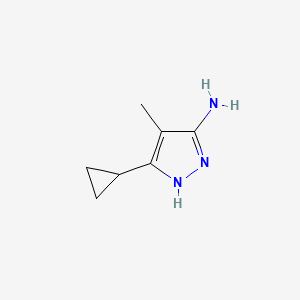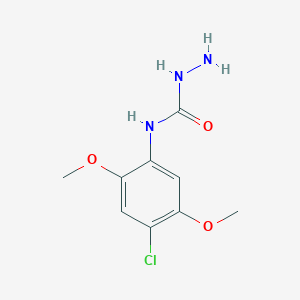
4-(1-Azepanyl)-3-methylaniline
Overview
Description
4-(1-Azepanyl)-3-methylaniline, also known as 4-AMMA, is an organic compound with a molecular weight of 159.22 g/mol. It is an aromatic heterocyclic compound with a five-membered ring structure, consisting of three carbon atoms, one nitrogen atom, and one nitrogen atom. 4-AMMA is a white crystalline solid at room temperature, with a melting point of 134-135°C. It is insoluble in water but soluble in organic solvents. 4-AMMA has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and dyes, and has been studied for its biological and physiological effects.
Scientific Research Applications
Analytical Chemistry Applications
This compound may serve as a reagent or intermediate in analytical chemistry applications. Its structural properties could make it suitable for use in chromatography or mass spectrometry, aiding in the separation and identification of complex mixtures .
Medicinal Chemistry Research
“4-(1-Azepanyl)-3-methylaniline” could be used in medicinal chemistry research as a building block for the synthesis of various pharmaceutical compounds. Its structural framework allows for the creation of diverse bioactive molecules that could lead to new drug discoveries .
Biotechnological Research
In biotechnology, this compound might be used in proteomics research, where it could play a role in the study of proteins and peptides. Its unique structure could be beneficial in understanding protein interactions and functions .
Material Science Development
“4-(1-Azepanyl)-3-methylaniline” may find applications in material science, particularly in the development of new materials with specific properties. Its molecular structure could be key in designing polymers or other advanced materials with desired characteristics .
Industrial Applications
The compound’s properties may be exploited in various industrial applications, such as the synthesis of dyes, resins, or other specialty chemicals. Its versatility in reactions could make it a valuable component in industrial manufacturing processes .
Environmental Science Research
Research in environmental science could utilize “4-(1-Azepanyl)-3-methylaniline” to study the fate and transport of similar organic compounds in the environment. Understanding its behavior could inform strategies to mitigate the impact of related compounds on ecosystems .
properties
IUPAC Name |
4-(azepan-1-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-10-12(14)6-7-13(11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEQNDCOLFPMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)
![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1523112.png)










![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)
